Odor Profile: Burnt Roasted vs. Nutty/Cocoa — Differentiation from 2,4,5-Trimethyloxazole
4-Ethyl-2,5-dimethyloxazole (FEMA 4395) delivers a burnt roasted odor with green ethereal hazelnut flavor notes, as described at 0.10% in propylene glycol [1]. In contrast, the most commonly available in-class alternative, 2,4,5-trimethyloxazole (FEMA 4394, CAS 20662-84-4), is characterized by nutty, nut skin, roasted wasabi, shellfish, mustard, and vegetable odor notes, with a boiled beef, sweet, green odor profile at higher purity . These odor descriptors represent fundamentally different organoleptic categories (roasted-burnt-hazelnut vs. nutty-savory-meaty) that are not interchangeable in flavor formulations.
| Evidence Dimension | Organoleptic odor profile (descriptive sensory analysis) |
|---|---|
| Target Compound Data | Burnt, roasted (odor); green, ethereal, hazelnut (flavor) at 0.10% in propylene glycol |
| Comparator Or Baseline | 2,4,5-Trimethyloxazole (FEMA 4394): nutty, nut skin, roasted, wasabi, shellfish, mustard, vegetable (odor); boiled beef, nutty, sweet, green (odor character) |
| Quantified Difference | Qualitative categorical divergence: target is burnt-roasted-hazelnut dominant; comparator is nutty-savory-meaty dominant |
| Conditions | Odor evaluation at standard dilution in propylene glycol; data from Flavscents, Parchem, and The Good Scents Company flavor databases |
Why This Matters
For procurement, specifying FEMA 4395 guarantees the burnt roasted hazelnut signature; substituting FEMA 4394 introduces unwanted savory/meaty notes that alter the finished product flavor profile.
- [1] Flavscents.com. 2,5-dimethyl-4-ethyl oxazole. FEMA 4395. CAS 30408-61-8. https://flavscents.com/library/material/1829205f6b1/a View Source
